molecular formula C12H18BClN2O2 B2771657 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 2304635-65-0

2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B2771657
CAS No.: 2304635-65-0
M. Wt: 268.55
InChI Key: ORQGIROAUGEUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: is a heterocyclic compound that contains both chlorine and boron atoms within its structure

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the phosphitylation of alcohols and heteroatomic nucleophiles .

Mode of Action

The compound interacts with its targets through a process known as phosphitylation . This process involves the formation of phosphite esters, which are useful intermediates in organic synthesis. The compound’s boron atom plays a crucial role in this process, acting as a leaving group during the reaction .

Biochemical Pathways

The phosphitylation process can lead to the formation of useful glycosyl donors and ligands . These products can then participate in various biochemical reactions, potentially affecting multiple pathways.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific context of its use. In general, the formation of phosphite esters can influence a variety of biochemical processes, potentially leading to various cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. For instance, the presence of water can cause a violent reaction . Therefore, it’s crucial to store and handle the compound in a cool, dry environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2-Chloro-4,6-dimethylpyrimidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by a palladium catalyst and requires the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The boron moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Substituted Pyrimidines: Formed through nucleophilic substitution.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids and Boranes: Formed through oxidation and reduction, respectively.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of biologically active compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Used in the development of new materials with unique properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

    2-Chloro-4,6-dimethylpyrimidine: Lacks the boron moiety, limiting its use in coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the pyrimidine ring, limiting its use in heterocyclic chemistry.

Uniqueness: The presence of both chlorine and boron atoms in 2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine makes it a versatile compound capable of participating in a wide range of chemical reactions. This dual functionality is not commonly found in similar compounds, making it unique and valuable in synthetic chemistry.

Biological Activity

2-Chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS No. 1003845-08-6) is a synthetic compound characterized by a pyrimidine ring substituted with a chloro group and a dioxaborolane moiety. This unique structure suggests potential biological activity that warrants detailed investigation.

  • Molecular Formula : C12H18BClN2O2
  • Molecular Weight : 268.55 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

While specific biological activity data for this compound is limited, similar compounds have demonstrated significant biological properties. The presence of the dioxaborolane group may enhance bioactivity through mechanisms involving boron chemistry.

Potential Biological Activities:

  • Antibacterial and Antifungal Properties : Compounds with similar structures have shown antibacterial and antifungal activities. For instance, pyrimidine derivatives are known to exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species .
  • Kinase Inhibition : The structural characteristics of 2-chloro-pyrimidines often allow them to act as kinase inhibitors. These inhibitors can play a crucial role in cancer therapy by targeting dysregulated kinases involved in tumor growth .
  • Reactivity with Biological Molecules : The compound can react with various nucleophiles (e.g., amines), potentially leading to the formation of new biologically active pyrimidine derivatives .

Table 1: Comparison of Similar Compounds

Compound NameCAS NumberSimilarity Index
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine402960-38-70.92
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine1052686-67-50.91
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine1003845-08-60.88

Case Studies and Research Findings

Research has indicated that pyrimidine derivatives are significant in drug discovery due to their diverse pharmacological properties:

  • Anticancer Activity : A study highlighted that pyrimidines can inhibit various kinases involved in cancer progression. For example, certain pyrimidine-based compounds have been shown to effectively inhibit BCR-ABL kinase activity in chronic myeloid leukemia (CML) models .
  • Antimicrobial Effects : Recent investigations into related compounds revealed promising results against resistant bacterial strains. For instance, a compound structurally related to pyrimidines exhibited an MIC (Minimum Inhibitory Concentration) of 0.5–1.0 μg/mL against drug-resistant Mycobacterium strains .
  • Pharmacokinetic Properties : Understanding the pharmacokinetics of similar compounds is essential for assessing their therapeutic potential. Studies have shown favorable absorption and distribution profiles for certain pyrimidine derivatives .

Properties

IUPAC Name

2-chloro-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BClN2O2/c1-7-9(8(2)16-10(14)15-7)13-17-11(3,4)12(5,6)18-13/h1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQGIROAUGEUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.